Perfluorohexene-2

概要

説明

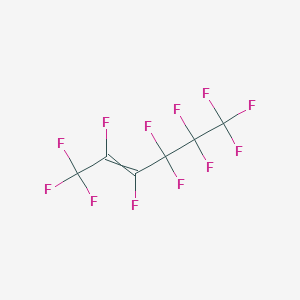

Perfluorohexene-2, also known as 1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene, is a fluorinated organic compound with the molecular formula C6F12. It is a derivative of hexene where hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: Perfluorohexene-2 can be synthesized through the fluorination of hexene using elemental fluorine or other fluorinating agents under controlled conditions. The process typically involves the following steps:

Fluorination Reaction: Hexene is reacted with fluorine gas in the presence of a catalyst, such as cobalt trifluoride, at elevated temperatures.

Purification: The resulting product is purified through distillation or other separation techniques to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves:

Feedstock Preparation: Hexene is prepared and introduced into the reactor.

Fluorination: The feedstock is exposed to fluorine gas under controlled temperature and pressure conditions.

Product Recovery: The product is recovered and purified using distillation and other separation methods to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Perfluorohexene-2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated alcohols or acids.

Reduction: Reduction reactions can convert it to partially fluorinated compounds.

Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Perfluorinated alcohols and acids.

Reduction: Partially fluorinated alkanes.

Substitution: Fluorinated derivatives with various functional groups.

科学的研究の応用

Perfluorohexene-2 has a wide range of applications in scientific research:

作用機序

The mechanism of action of perfluorohexene-2 involves its interaction with various molecular targets and pathways:

Hydrophobic Interactions: Its hydrophobic nature allows it to interact with lipid membranes and hydrophobic surfaces.

Chemical Stability: Its chemical inertness makes it resistant to degradation, allowing it to maintain its properties under harsh conditions.

Fluorine Interactions: The presence of multiple fluorine atoms enables unique interactions with other molecules, influencing reactivity and stability.

類似化合物との比較

Perfluorohexane: A fully fluorinated hexane with similar thermal stability and chemical inertness.

Perfluorooctane: An eight-carbon fluorinated compound with higher boiling points and similar applications.

Perfluorobutene: A shorter-chain fluorinated compound with different physical properties.

Uniqueness of Perfluorohexene-2:

Intermediate Chain Length: Its six-carbon chain length provides a balance between volatility and stability.

Versatility: It can undergo a variety of chemical reactions, making it useful in diverse applications.

Hydrophobicity: Its high degree of fluorination imparts exceptional hydrophobic properties.

This compound stands out due to its unique combination of properties, making it a valuable compound in both research and industrial applications.

生物活性

Perfluorohexene-2, a member of the perfluoroalkene family, has garnered attention for its potential biological activities and implications for human health and environmental safety. This article synthesizes current research findings on the biological activity of this compound, including its effects on cellular mechanisms, reproductive health, immunotoxicity, and potential carcinogenic properties.

Overview of this compound

This compound is structurally characterized by a perfluorinated carbon chain with a double bond, which may influence its reactivity and biological interactions. As a perfluorinated compound, it shares properties with other perfluoroalkyl substances (PFAS), which have been extensively studied for their environmental persistence and toxicological effects.

Cellular Proliferation and Cytotoxicity

Recent studies have shown that perfluoroalkyl substances can exhibit biphasic effects on cell proliferation. For instance, research on related compounds like perfluorohexane sulfonate (PFHxS) indicates that lower concentrations can promote cell survival and proliferation, whereas higher concentrations lead to cytotoxicity. Specifically, PFHxS has been observed to enhance the viability of liver cells at concentrations below 200 μM while exhibiting cytotoxic effects at concentrations above 400 μM .

| Concentration (μM) | Effect on Cell Viability |

|---|---|

| < 50 | Increased viability |

| 50 - 200 | Enhanced proliferation |

| > 400 | Cytotoxicity |

This biphasic response suggests that similar patterns may be expected with this compound, particularly in liver and other epithelial cells.

Reproductive Health Impacts

Chronic exposure to PFAS has been linked to adverse reproductive outcomes. Studies involving PFHxS have demonstrated significant alterations in hormonal profiles and reproductive functions in animal models. For example, exposure to PFHxS was associated with prolonged estrous cycles and reduced levels of key reproductive hormones such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) in treated mice . These findings highlight potential implications for fertility and reproductive health in humans exposed to this compound.

Immunotoxicity

The immunotoxic effects of PFAS are well-documented, with evidence suggesting that these compounds can induce immunosuppression and chronic inflammation. A systematic review identified associations between PFAS exposure and altered immune responses, including decreased B-cell activation and changes in T-cell subtypes . Given the structural similarities between this compound and other PFAS, it is plausible that this compound may also exhibit immunotoxic properties.

Case Study 1: Hepatic Effects

In a study evaluating the effects of PFHxS on liver cells, it was found that exposure resulted in increased expression of cell-cycle regulators at lower concentrations while causing cellular damage at higher concentrations. These findings underscore the need for further investigation into the hepatic effects of this compound, particularly regarding its potential role in liver carcinogenesis .

Case Study 2: Reproductive Toxicology

Another study focused on the reproductive toxicity of PFHxS demonstrated significant impairments in ovarian function following exposure. Treated mice showed reduced ovarian weights and disrupted hormonal signaling pathways essential for normal reproductive function . This raises concerns about the long-term impacts of this compound on human reproductive health.

特性

IUPAC Name |

1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDBBTPNNYKSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402088 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584-00-5 | |

| Record name | Perfluoro-2-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided research highlights reactions of perfluorohexene isomers with nucleophiles like amines and alcoholates. What drives this reactivity, and how does it differ from typical alkene chemistry?

A1: Perfluorinated alkenes, unlike typical alkenes, exhibit a reversed polarity due to the high electronegativity of fluorine. This makes the carbon atoms electrophilic, enabling them to readily react with nucleophiles. For example, 3,4-Bis(trifluoromethyl)-perfluorohexene-[3] (a perfluorohexene isomer) reacts with diethylamine, resulting in the substitution of a fluorine atom with the diethylamine group []. This contrasts with typical alkene reactions, which often involve electrophilic attack on the electron-rich double bond.

Q2: One study mentions the formation of a surfactant after reacting a perfluorohexene derivative with sodium allyl alcoholate and subsequently modifying the product with silicon compounds. What properties of perfluorinated compounds make them suitable for surfactant applications?

A2: Perfluorinated compounds are known for their low surface energy, excellent chemical resistance, and thermal stability. These properties make them highly desirable in various applications, including surfactants. The study demonstrating the synthesis of silicon-containing surfactants from a perfluorohexene derivative [] highlights the potential of using these compounds as building blocks for materials with unique surface properties, such as water and oil repellency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。